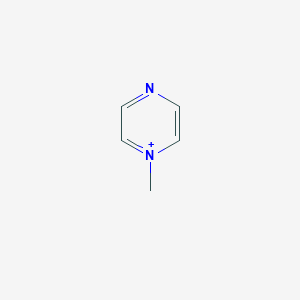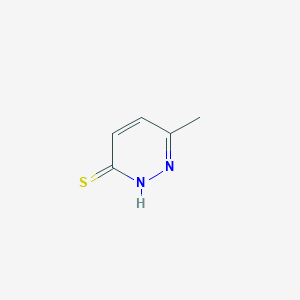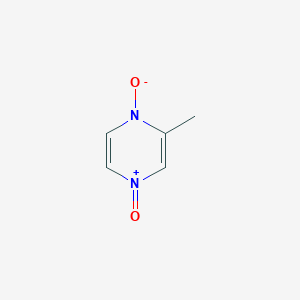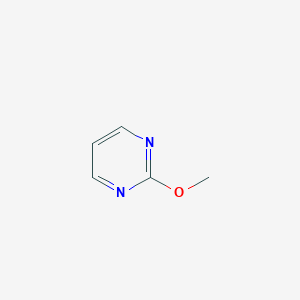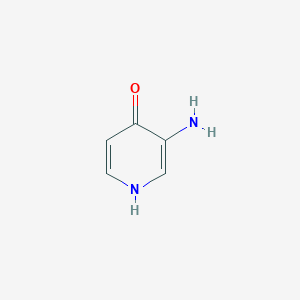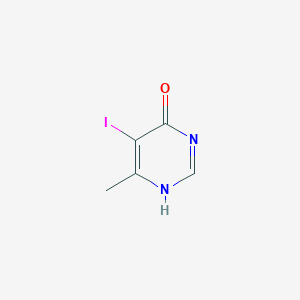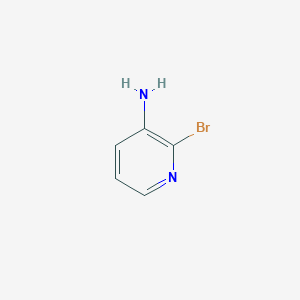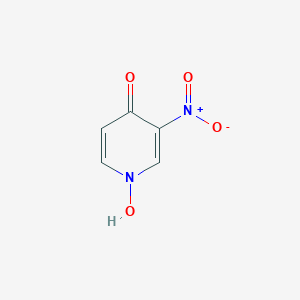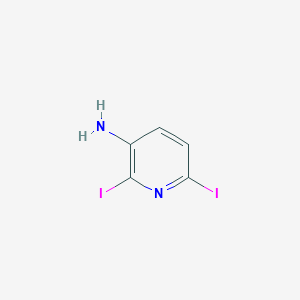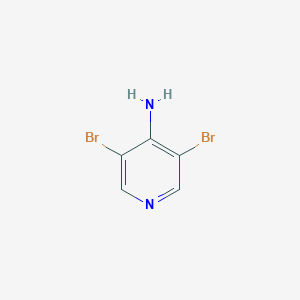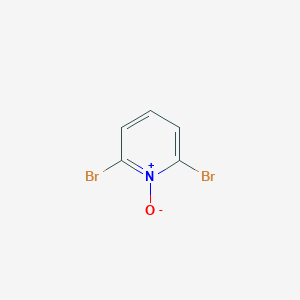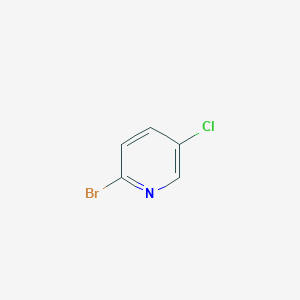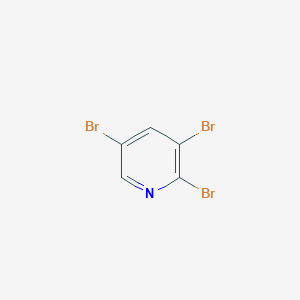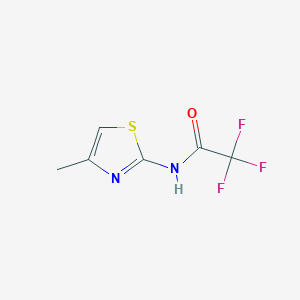
2,2,2-trifluoro-N-(4-methyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoro-N-(4-methyl-1,3-thiazol-2-yl)acetamide, also known as TFMMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFMMA is a thiazole derivative that has a trifluoromethyl group attached to the acetamide moiety. This compound has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-N-(4-methyl-1,3-thiazol-2-yl)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the biosynthesis of key cellular components such as nucleic acids and proteins.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects on cells and tissues. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in these cells. This compound has also been shown to modulate the expression of genes involved in inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,2,2-trifluoro-N-(4-methyl-1,3-thiazol-2-yl)acetamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 2,2,2-trifluoro-N-(4-methyl-1,3-thiazol-2-yl)acetamide. One area of interest is the development of new drugs based on the structure of this compound. Another potential direction is the investigation of the effects of this compound on different types of cancer cells and the underlying mechanisms of these effects. Additionally, further research is needed to determine the safety and toxicity of this compound in vivo and its potential for use in clinical applications.
Méthodes De Synthèse
The synthesis of 2,2,2-trifluoro-N-(4-methyl-1,3-thiazol-2-yl)acetamide involves the reaction of 4-methyl-2-thiazolamine with 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a high yield.
Applications De Recherche Scientifique
2,2,2-trifluoro-N-(4-methyl-1,3-thiazol-2-yl)acetamide has been found to have various applications in scientific research, particularly in the development of new drugs. This compound has been shown to exhibit antifungal, antibacterial, and antiviral activities. This compound has also been found to have potential as an anti-inflammatory agent and a modulator of the immune system.
Propriétés
Numéro CAS |
59708-64-4 |
|---|---|
Formule moléculaire |
C6H5F3N2OS |
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H5F3N2OS/c1-3-2-13-5(10-3)11-4(12)6(7,8)9/h2H,1H3,(H,10,11,12) |
Clé InChI |
TVWWELUJVHZWDG-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC(=O)C(F)(F)F |
SMILES canonique |
CC1=CSC(=N1)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



